
2-Cyano-5,6-dimethoxy-indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5,6-dimethoxy-indan-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indanone derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5,6-dimethoxy-indan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. The compound has been found to inhibit the phosphorylation of Akt and ERK1/2, which are key regulators of cell survival and proliferation. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and autophagy.
Biochemical and Physiological Effects:
2-Cyano-5,6-dimethoxy-indan-1-one has been found to possess various biochemical and physiological effects such as anti-cancer, neuroprotective, and anti-inflammatory activities. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyano-5,6-dimethoxy-indan-1-one in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research of 2-Cyano-5,6-dimethoxy-indan-1-one. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine its optimal dosage and administration route for clinical use. Overall, the research on 2-Cyano-5,6-dimethoxy-indan-1-one has shown promising results, and it has the potential to be developed into a novel therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2-Cyano-5,6-dimethoxy-indan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
106648-24-2 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3 |
Clave InChI |
CAPLSGGIIBXDGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)C#N)OC |
Sinónimos |
2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
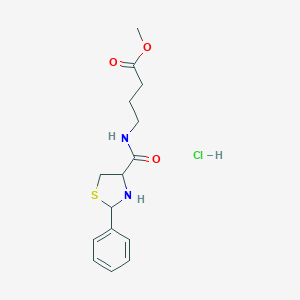



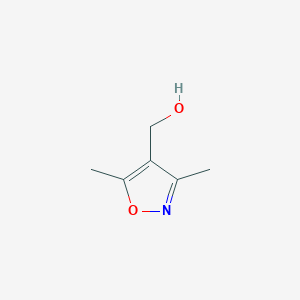
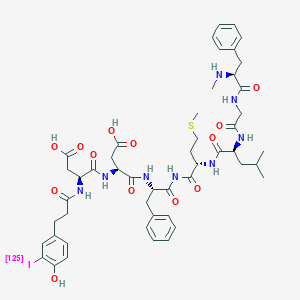
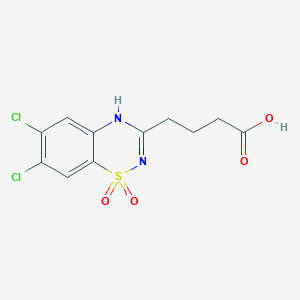
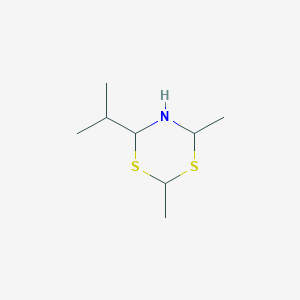
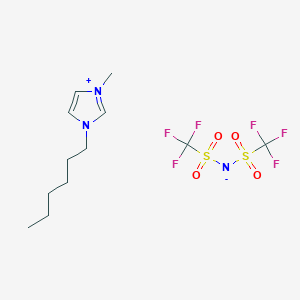
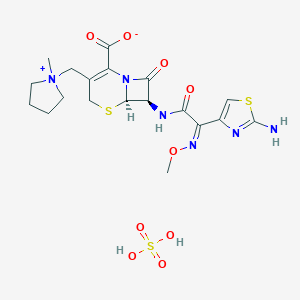
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)

